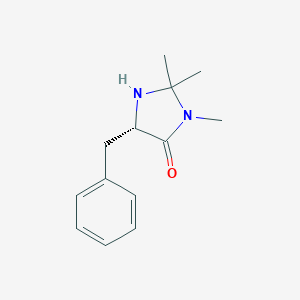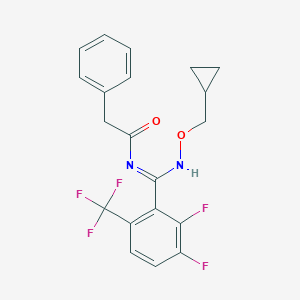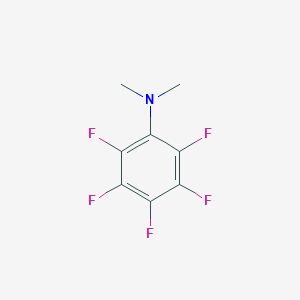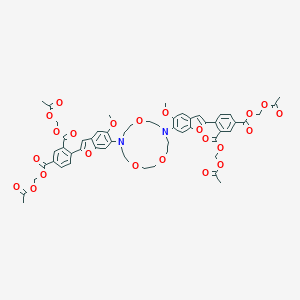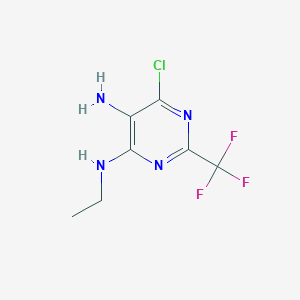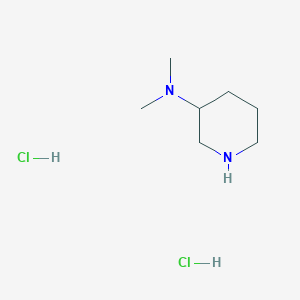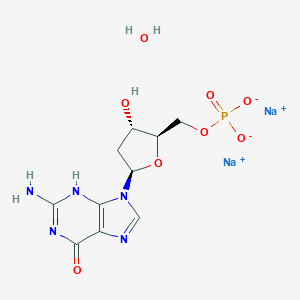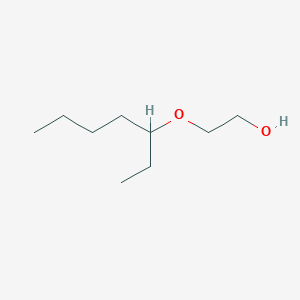
2-(1-Ethylamyloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylamyloxy)ethanol, also known as 2-ethoxy-2-methyl-4-pentanol, is a colorless liquid with a mild odor. It is a solvent that is used in various industries, including pharmaceuticals, coatings, and cleaning products.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylamyloxy)ethanol is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, which can affect the activity of membrane-bound enzymes and transporters.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1-Ethylamyloxy)ethanol can affect the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been found to have a low toxicity profile and is considered safe for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Ethylamyloxy)ethanol in lab experiments is its ability to dissolve a wide range of compounds, including both polar and nonpolar substances. It is also relatively non-toxic and has a low vapor pressure, making it a safer alternative to other solvents, such as dichloromethane. However, it has a relatively low boiling point and can evaporate quickly, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(1-Ethylamyloxy)ethanol. One area of interest is its potential use in the synthesis of metal-organic frameworks, which have a wide range of applications in catalysis, gas storage, and drug delivery. Another area of interest is its potential use as a dispersant in the preparation of nanoparticles, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Ethylamyloxy)ethanol and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(1-Ethylamyloxy)ethanol involves the reaction of 2-methyl-4-pentanol with ethylene oxide. This process is carried out in the presence of a catalyst, such as sulfuric acid or potassium hydroxide. The reaction produces 2-(1-Ethylamyloxy)ethanol and water.
Aplicaciones Científicas De Investigación
2-(1-Ethylamyloxy)ethanol has been used in scientific research as a solvent for the extraction of various compounds, including flavonoids, alkaloids, and terpenoids. It has also been used as a dispersant in the preparation of nanoparticles and as a co-solvent in the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
10138-47-3 |
|---|---|
Nombre del producto |
2-(1-Ethylamyloxy)ethanol |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-heptan-3-yloxyethanol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
BITOXCKNAKLGLN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OCCO |
SMILES canónico |
CCCCC(CC)OCCO |
Sinónimos |
2-[(1-Ethylpentyl)oxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



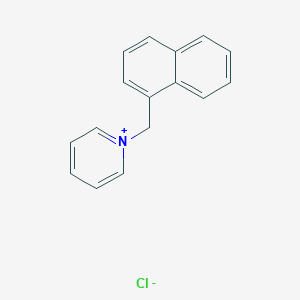
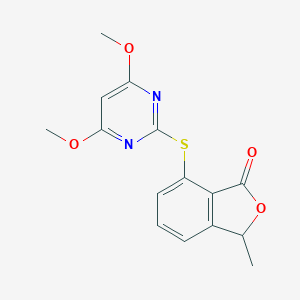
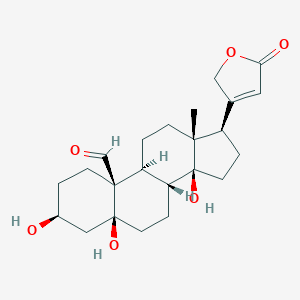
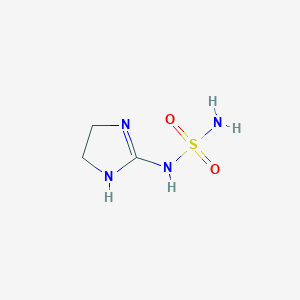
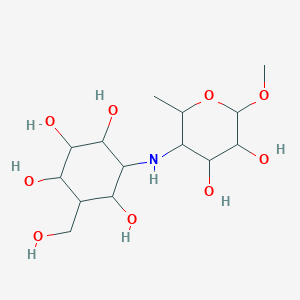
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
